REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[C:3]#[CH:4].[Li]CCCC.[C:11]([C:15](OCC)=O)([F:14])([F:13])[F:12].B(F)(F)F.O(CC)CC.[NH2:29][NH2:30]>C1COCC1.C1C=CC=CC=1>[CH:2]([C:3]1[NH:30][N:29]=[C:15]([C:11]([F:14])([F:13])[F:12])[CH:4]=1)([CH3:5])[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under similar reaction conditions
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC(=NN1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |